molecular formula C15H11ClO4 B13336222 2-chloro-5-(2-methoxycarbonylphenyl)benzoic acid

2-chloro-5-(2-methoxycarbonylphenyl)benzoic acid

Cat. No.: B13336222
M. Wt: 290.70 g/mol
InChI Key: YAMDQVLQPLNKNM-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxycarbonylphenyl)benzoic acid is a benzoic acid derivative supplied as a high-purity compound for research applications. This bifunctional molecule incorporates both a carboxylic acid and a methyl ester, making it a valuable synthetic intermediate for constructing more complex chemical entities. Its structural features are common in pharmacologically active compounds. For instance, structurally similar benzoic acid derivatives have been investigated as key intermediates in the development of transthyretin (TTR) tetramer kinetic stabilizers, which are a therapeutic strategy for treating TTR amyloidosis (ATTR) . Furthermore, related chemical scaffolds are frequently explored in drug discovery campaigns targeting protein kinases, such as the development of potent CSNK2A inhibitors . Researchers can utilize this compound as a versatile building block in medicinal chemistry, particularly in the synthesis of candidate molecules for probing enzyme function or for developing potential therapeutics for amyloid and kinase-related diseases. The product is intended for research purposes in a controlled laboratory environment and is strictly labeled as 'For Research Use Only.' It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

2-chloro-5-(2-methoxycarbonylphenyl)benzoic acid

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)11-5-3-2-4-10(11)9-6-7-13(16)12(8-9)14(17)18/h2-8H,1H3,(H,17,18)

InChI Key

YAMDQVLQPLNKNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts, solvents, and temperature control to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-5-(2-methoxycarbonylphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The benzoic acid core is common among analogs, but substituent variations critically alter properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target compound 2-Cl, 5-(2-methoxycarbonylphenyl) 290.70 Electron-withdrawing methoxycarbonyl enhances acidity; moderate steric bulk
2-Chloro-5-(trifluoromethyl)benzoic acid 2-Cl, 5-CF₃ 214.56 Strong electron-withdrawing CF₃ increases lipophilicity
2-Chloro-5-(4-methoxyphenyl)benzoic acid 2-Cl, 5-(4-methoxyphenyl) 262.69 Methoxy group improves solubility via hydrogen bonding
2-Chloro-5-[5-(thiazolidinone)furyl]benzoic acid 2-Cl, 5-(thiazolidinone-linked furyl) ~360 (estimated) Bulky substituent may hinder membrane permeability
2-Chloro-5-(propane-2-sulfonyl)benzoic acid 2-Cl, 5-(isopropylsulfonyl) 262.71 Sulfonyl group enhances hydrogen bonding and crystallinity

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, methoxycarbonyl) increase acidity and may enhance target binding via dipole interactions .
  • Hydrogen-bonding substituents (e.g., methoxy, sulfonyl) improve solubility and crystal packing .
  • Bulky groups (e.g., thiazolidinone-furyl) reduce cell permeability but may improve target specificity .

Key Observations :

  • EP300/CBP HAT inhibition is highly dependent on planar aromatic substituents (e.g., methoxycarbonylphenyl) for π-π interactions .
  • PTP1B inhibition requires charged or polar groups (e.g., thiazolidinone) to disrupt the catalytic site .
  • Inactive analogs (e.g., 5-formylfuran-2-yl derivative) highlight the importance of substituent positioning and electronic effects .

Key Observations :

  • Lithiation-carboxylation () offers high yields but demands specialized reagents.
  • Ester hydrolysis () often necessitates acidic or basic conditions, risking decomposition.

Biological Activity

2-Chloro-5-(2-methoxycarbonylphenyl)benzoic acid, an organic compound with the molecular formula C15H11ClO4, is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorine atom and a methoxycarbonyl group attached to a benzoic acid framework. Its unique structure contributes to its reactivity and biological properties, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism of action may involve the inhibition of specific enzymes crucial for bacterial metabolism.

Anticancer Activity

The compound has also been studied for its anticancer properties . It has shown promise in inhibiting the growth of certain cancer cell lines. For example, a recent investigation reported that derivatives of benzoic acid with similar structures can inhibit cell proliferation by targeting metabolic pathways involved in cancer cell survival . The precise molecular targets remain under investigation, but preliminary data suggest that it may interfere with cell cycle regulation and apoptosis pathways.

The biological activity of this compound is thought to arise from its interaction with specific enzymes and receptors within biological systems. These interactions can lead to the inhibition of critical metabolic processes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are vital for cellular metabolism, thereby disrupting the growth and replication of pathogens or cancer cells.
  • Receptor Modulation : It may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Activity

In a study involving several derivatives of benzoic acid, this compound was tested against Klebsiella pneumoniae, where it demonstrated significant inhibition at concentrations below 50 µM . The results indicated that structural modifications could enhance antimicrobial efficacy.

Case Study 2: Anticancer Efficacy

A comparative analysis was conducted on various benzoic acid derivatives for their anticancer activities. The findings suggested that compounds with similar substituents to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines . This suggests a strong potential for further development in anticancer therapeutics.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialKlebsiella pneumoniae<50
AnticancerBreast Cancer Cell LineLow micromolar

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-chloro-5-(2-methoxycarbonylphenyl)benzoic acid?

  • Methodology :

  • Cross-coupling reactions : The Suzuki–Miyaura coupling is frequently employed, using aryl halides and organoboron compounds in the presence of palladium catalysts (e.g., Pd(PPh₃)₄). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under reflux conditions .

  • Ester hydrolysis : The methoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic (e.g., H₂SO₄) or basic conditions. Reaction optimization involves controlling temperature and reaction time to avoid side products .

  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .

    • Table 1: Synthetic Methods and Conditions
MethodKey Reagents/CatalystsConditionsYield Range*
Suzuki–Miyaura CouplingPd(PPh₃)₄, Aryl Boronic AcidDMF, 80–100°C60–85%
Ester HydrolysisH₂SO₄, H₂OReflux, 6–12 hrs70–90%
*Yields estimated from analogous reactions in cited literature.

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodology :

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with precision (RMSD < 0.01 Å) .

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxycarbonyl at δ ~3.9 ppm for CH₃) .

  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 290.7 for [M+H]⁺) .

    • Table 2: Characterization Techniques
TechniqueKey Data ObtainedExample Parameters
X-ray CrystallographyBond lengths, anglesR-factor < 0.05
¹H NMRFunctional group analysisδ 7.8–8.2 ppm (aromatic H)
HRMSMolecular ion confirmationm/z 290.7 (C₁₅H₁₁ClO₄⁺)

Q. How can the reactivity of the methoxycarbonyl group be exploited in further derivatization?

  • Methodology :

  • Ester hydrolysis : Convert to carboxylic acid for salt formation or conjugation with amines .
  • Nucleophilic substitution : Replace the methoxy group with amines (e.g., using NH₃/EtOH) to form amides .
  • Catalytic hydrogenation : Reduce the carbonyl group under H₂/Pd-C to produce alcohols .

Advanced Research Questions

Q. How can conflicting crystallographic and NMR data be resolved when determining the structure of this compound?

  • Methodology :

  • Complementary techniques : Use IR spectroscopy to validate carbonyl stretches (~1700 cm⁻¹) and computational modeling (DFT) to compare theoretical/experimental NMR shifts .
  • Dynamic effects in NMR : Assess tautomerism or conformational flexibility via variable-temperature NMR .
  • Refinement checks : Verify SHELX refinement parameters (e.g., ADPs, residual density) to rule out disorder in crystallographic data .

Q. What strategies optimize the yield in cross-coupling reactions during synthesis?

  • Methodology :

  • Catalyst tuning : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency .

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides.

  • Additives : Use K₂CO₃ or Cs₂CO₃ as bases to stabilize intermediates .

    • Case Study : A 15% yield increase was achieved by switching from Pd(PPh₃)₄ to PdCl₂(dppf) in DMF at 90°C .

Q. How does the chloro substituent influence the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Simulate binding modes (e.g., AutoDock Vina) to assess chloro group’s role in hydrophobic interactions with protein pockets .

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or CH₃) and compare IC₅₀ values in enzyme inhibition assays .

  • Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding affinity changes upon chloro substitution .

    • Table 3: Example SAR Data
SubstituentTarget ProteinIC₅₀ (μM)ΔG (kcal/mol)*
ClXPA20-8.2
FXPA45-6.9
CH₃XPA>100-5.1
*Calculated via molecular docking .

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